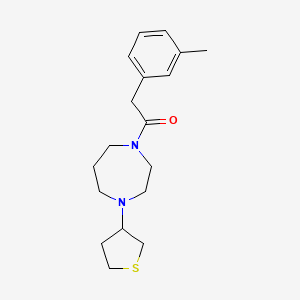

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one, also known as TMT, is a chemical compound that has gained attention in scientific research due to its unique properties. TMT is a synthetic compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Novel Synthetic Methods

A significant area of research involves the development of novel synthetic methods for bifunctional diazepine-tetrazole containing compounds. For instance, one study presents a novel and efficient one-pot synthesis approach for producing 1H-tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitrile and 1H-tetrazolyl-benzo[b][1,4]diazepine derivatives in good yields using 2,3-diaminomaleonitrile or an aromatic diamine, ketones, trimethylsilyl azide, and an isocyanide in methanol at room temperature (Hamid Mofakham et al., 2012).

Stereochemical Investigations

Another research focus is the stereochemical investigation of diazepine derivatives. For example, a study on 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1, 2, 4-triazole, a hydrolytically ring-opened derivative of etizolam (a 1,4-diazepine antianxiety drug), explores atropisomerism by isolating and characterizing rotational isomers (N. Marubayashi et al., 1992).

Photochemical Reactions

Research on the photochemical reactions of diazoketones, such as benzophenone-sensitized reactions leading to N-substituted hydrazones without nitrogen elimination, illustrates potential C−H functionalization applications for aliphatic compounds (L. Rodina et al., 2016).

Tetracyclic and Bicyclic Derivatives Synthesis

Studies also delve into the synthesis of tetracyclic 1,3-diazepine derivatives from dinitrodibenzothiophene derivatives, highlighting the acidic reduction of nitro groups in the presence of an aldehyde or ketone. Such research underscores the synthetic versatility and potential of diazepine compounds in generating complex molecular architectures (Stephanie Montanaro et al., 2018).

properties

IUPAC Name |

2-(3-methylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2OS/c1-15-4-2-5-16(12-15)13-18(21)20-8-3-7-19(9-10-20)17-6-11-22-14-17/h2,4-5,12,17H,3,6-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFUYCHKUDLZQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)

![N-(3,4-dimethylphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459236.png)

![(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2459237.png)

![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2459244.png)

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2459246.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)